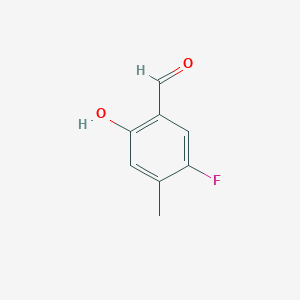

5-Fluoro-2-hydroxy-4-methylbenzaldehyde

CAS No.: 1417996-98-5

Cat. No.: VC6065693

Molecular Formula: C8H7FO2

Molecular Weight: 154.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1417996-98-5 |

|---|---|

| Molecular Formula | C8H7FO2 |

| Molecular Weight | 154.14 |

| IUPAC Name | 5-fluoro-2-hydroxy-4-methylbenzaldehyde |

| Standard InChI | InChI=1S/C8H7FO2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-4,11H,1H3 |

| Standard InChI Key | LLHKBQUZWJJWHH-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1F)C=O)O |

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Structural Features

5-Fluoro-2-hydroxy-4-methylbenzaldehyde has the molecular formula C₈H₇FO₂, corresponding to a molecular weight of 154.14 g/mol . Its structure features:

-

A benzene ring with three substituents:

-

A hydroxyl (-OH) group at the 2-position

-

A methyl (-CH₃) group at the 4-position

-

A fluorine atom at the 5-position

-

-

An aldehyde (-CHO) functional group at the 1-position

The SMILES notation (CC1=CC(=C(C=C1F)C=O)O) and InChIKey (LLHKBQUZWJJWHH-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Spectroscopic Predictions

While experimental NMR or IR data are unavailable, computational predictions based on analogous compounds suggest:

-

¹H NMR: A deshielded aldehyde proton (~9.8–10.2 ppm), aromatic protons split into distinct multiplets due to fluorine coupling, and a singlet for the methyl group (~2.3 ppm) .

-

¹³C NMR: Characteristic signals for the aldehyde carbon (~190–195 ppm), fluorinated aromatic carbons (~110–150 ppm with JCF coupling), and the methyl carbon (~20–25 ppm) .

Synthesis and Reactivity

Friedel-Crafts Acylation

Starting from 4-methylphenol:

-

Fluorination: Directed ortho-fluorination using Selectfluor® or electrophilic fluorinating agents.

-

Formylation: Vilsmeier-Haack reaction to introduce the aldehyde group at the activated para position relative to the hydroxyl group .

Bromination/Cross-Coupling

Adapting methods from benzoxathiazine synthesis :

-

Perform Ullmann-type coupling with a fluorinating agent (e.g., CuF₂).

Reactivity Profile

Key reactive sites:

-

Aldehyde group: Participates in condensation reactions (e.g., formation of Schiff bases).

-

Hydroxyl group: Capable of O-alkylation or serving as a chelating site for metal coordination.

-

Fluorine atom: May influence electronic properties and metabolic stability in pharmaceutical applications.

Physicochemical Properties

Predicted and Comparative Data

Collision Cross Section (CCS) Predictions

Ion mobility spectrometry predictions for adducts :

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 155.05029 | 129.3 |

| [M+Na]+ | 177.03223 | 142.2 |

| [M-H]- | 153.03573 | 129.6 |

These values aid in mass spectrometry-based identification, particularly in untargeted metabolomics studies.

Research Applications and Future Directions

Pharmaceutical Intermediate

Fluorinated benzaldehydes serve as precursors for:

-

Kinase Inhibitors: Fluorine enhances binding affinity to ATP pockets.

-

Antimicrobial Agents: Hydroxyl and aldehyde groups enable metal chelation in bacterial iron uptake systems .

Materials Science

Potential uses include:

-

Luminescent Materials: As ligands in europium(III) complexes for OLEDs.

-

Polymer Stabilizers: Radical-scavenging capacity from the phenolic hydroxyl group.

Knowledge Gaps and Research Needs

-

Experimental Characterization: Priority areas include X-ray crystallography and solvent-dependent NMR studies.

-

Green Synthesis: Develop catalytic fluorination methods to improve atom economy.

-

Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume